1-Phenylcycloheptylamine hydrochloride
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Overview
Description
1-Phenylcycloheptylamine hydrochloride is an organic compound with the molecular formula C13H20ClN. It is a white crystalline solid that is soluble in water, ethanol, and chloroform, but only slightly soluble in ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-Phenylcycloheptylamine hydrochloride typically involves the reaction of 1-phenylcycloheptanol with hydrochloric acid. Another method includes the reaction of 1-cycloheptene with phenylmagnesium bromide, followed by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Phenylcycloheptylamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylcycloheptylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving amine-containing compounds.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylcycloheptylamine hydrochloride involves its interaction with various molecular targets. It primarily acts as an amine, participating in reactions that involve the transfer of the amine group. The specific pathways and targets depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
1-Phenylcycloheptylamine hydrochloride is similar to other arylcyclohexylamines, such as phencyclidine and ketamine. it is unique in its specific structure and reactivity:
Phencyclidine: Known for its dissociative anesthetic properties, phencyclidine has a different ring structure and pharmacological profile.
Ketamine: Another dissociative anesthetic, ketamine has a cyclohexanone ring instead of a cycloheptane ring.
Methoxetamine: A novel analogue with similar dissociative effects but different chemical modifications. These compounds share some similarities in their chemical behavior but differ significantly in their biological effects and applications.
Properties
IUPAC Name |
1-phenylcycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJEZPOTKKDJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661737 |
Source
|
Record name | 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-37-1 |
Source
|
Record name | 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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